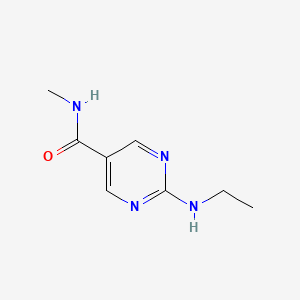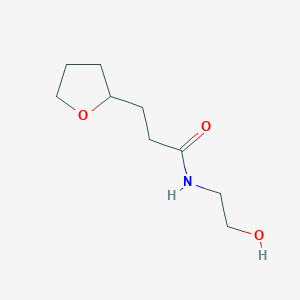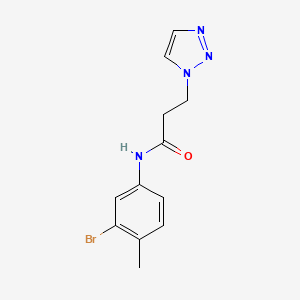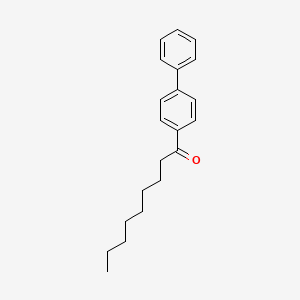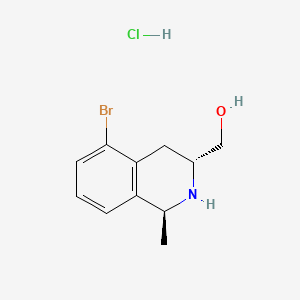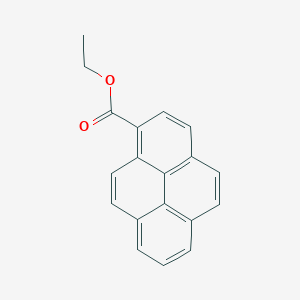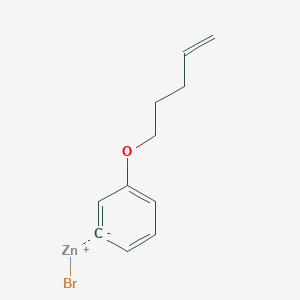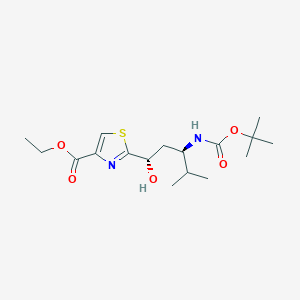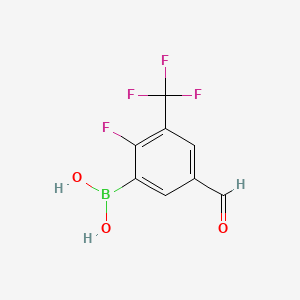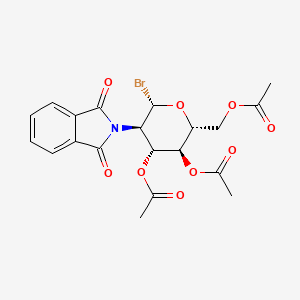
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a synthetic carbohydrate derivative. It is commonly used as an intermediate in the synthesis of various glycosylated compounds. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions, a phthalimido group at the 2 position, and a bromide at the anomeric carbon of the D-glucopyranosyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The hydroxyl group at position 2 is converted to a phthalimido group by reacting with phthalic anhydride in the presence of a base like sodium acetate.
Formation of Bromide: The anomeric hydroxyl group is converted to a bromide by treating the compound with hydrogen bromide in acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide at the anomeric position can be substituted by various nucleophiles such as alcohols, thiols, and amines to form glycosidic bonds.
Deprotection: The acetyl and phthalimido groups can be removed under acidic or basic conditions to yield the free sugar or its derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, thiols, and amines, often in the presence of a base like triethylamine.
Deprotection: Acetyl groups are typically removed using sodium methoxide in methanol, while phthalimido groups are removed using hydrazine hydrate.
Major Products
Glycosides: Formed by nucleophilic substitution reactions.
Free Sugars: Obtained by deprotection of acetyl and phthalimido groups.
Aplicaciones Científicas De Investigación
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: In the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: For the synthesis of glycosylated drugs and prodrugs.
Industry: In the production of glycosylated materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide involves its ability to act as a glycosyl donor in nucleophilic substitution reactions. The bromide at the anomeric position is highly reactive and can be readily displaced by nucleophiles, leading to the formation of glycosidic bonds. This property makes it a valuable intermediate in the synthesis of glycosylated compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose
- Benzyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is unique due to the presence of the bromide group at the anomeric position, which makes it highly reactive and suitable for nucleophilic substitution reactions. This reactivity distinguishes it from similar compounds that may have different leaving groups or protective groups.
Propiedades
Fórmula molecular |
C20H20BrNO9 |
|---|---|
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |
Clave InChI |
GRDUQQNEXMJRRS-DUQPFJRNSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



